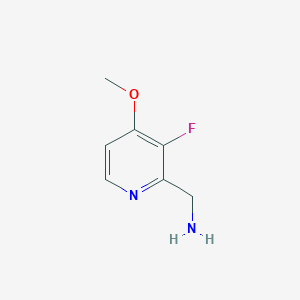

(3-Fluoro-4-methoxypyridin-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-4-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQBYOLBYFHTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274119 | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-75-5 | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256812-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3-Fluoro-4-methoxypyridin-2-yl)methanamine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-methoxypyridin-2-yl)methanamine is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary drug discovery. Its unique substitution pattern—featuring a nucleophilic aminomethyl group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—creates a scaffold with nuanced electronic and steric properties. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, synthesis, and its pivotal role in the development of novel therapeutics, most notably as a key intermediate for the clinical-phase drug candidate, Sebetralstat.

Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is foundational for research and development. This section details the formal nomenclature and key physical and chemical properties of the title compound.

Nomenclature

The compound is systematically identified by its CAS (Chemical Abstracts Service) number and IUPAC (International Union of Pure and Applied Chemistry) name. Several synonyms are also in use across commercial and academic literature.

| Identifier | Value | Source |

| CAS Number | 1256812-75-5 | [PubChem][1] |

| IUPAC Name | (3-fluoro-4-methoxy-2-pyridinyl)methanamine | [PubChem][1] |

| Molecular Formula | C₇H₉FN₂O | [CymitQuimica][2] |

| Molecular Weight | 156.16 g/mol | [CymitQuimica][2] |

| Common Synonyms | 3-Fluoro-4-methoxy-2-pyridinemethanamine, C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine | [PubChem][1] |

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of this compound are not publicly available, computed values provide valuable guidance for its application in synthesis and formulation. The presence of both hydrogen bond donors (the amine) and acceptors (the pyridine nitrogen, methoxy oxygen, and fluorine) alongside moderate lipophilicity suggests its utility in creating molecules that can interact with biological targets while maintaining drug-like properties.[3]

| Property | Value (Computed) | Significance in Drug Design |

| XLogP3 | -0.2 | Indicates low lipophilicity (hydrophilicity), which can influence solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group can form crucial hydrogen bonds with target proteins. |

| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, methoxy oxygen, and fluorine atom can act as hydrogen bond acceptors, contributing to binding affinity. |

| Rotatable Bond Count | 2 | Low rotational freedom can lead to a more favorable conformational entropy upon binding to a target. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | A moderate TPSA is often correlated with good oral bioavailability. |

Data sourced from PubChem CID 84070696.[1]

Part 2: Synthesis of this compound

The synthesis of this key amine intermediate is not explicitly detailed in the primary literature describing its use. The seminal paper on Sebetralstat notes that the compound is commercially available and references a patent (US 10,781,181) that does not contain a detailed experimental procedure for its preparation.[4] Therefore, a robust, multi-step synthesis is proposed here, grounded in established and reliable chemical transformations for analogous pyridine systems. This proposed pathway provides a trustworthy and logical route for researchers to produce the target molecule.

Proposed Synthetic Pathway Overview

The most logical and field-proven approach to synthesizing this compound begins with a suitable pyridine precursor and proceeds through the installation of the required functional groups, culminating in the reduction of a nitrile to the desired primary amine. This method offers a high degree of control over regiochemistry and is amenable to scale-up.

Caption: Proposed synthetic workflow for the target compound.

Detailed Proposed Synthesis Protocol

This protocol is a composite of established methods for analogous transformations. Each step represents a standard, high-yielding reaction class in heterocyclic chemistry.

Step 1: Nitration of 2-Cyano-3-fluoropyridine

-

Rationale: The introduction of a nitro group at the 4-position is a key step. The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for subsequent nucleophilic aromatic substitution. Furthermore, it can be readily displaced by nucleophiles like methoxide.

-

Protocol:

-

To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, add 2-cyano-3-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Add fuming nitric acid (1.1 eq) dropwise to the solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product, 3-fluoro-4-nitro-2-cyanopyridine-N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Methoxylation and Deoxygenation

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. The highly activated 4-position is readily attacked by the methoxide anion, displacing the nitro group. The N-oxide is typically removed during this process or in a subsequent step.

-

Protocol:

-

Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Add the 3-fluoro-4-nitro-2-cyanopyridine-N-oxide (1.0 eq) from Step 1 to the methoxide solution at room temperature.

-

Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-fluoro-4-methoxy-2-cyanopyridine.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Reduction of the Nitrile to the Amine

-

Rationale: The final step is the reduction of the cyanopyridine intermediate to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 3-fluoro-4-methoxy-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol containing aqueous ammonia.

-

Add a catalytic amount of Raney Nickel (slurry in water).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by salt formation if necessary.

-

Part 3: Role in Drug Discovery & Medicinal Chemistry Insights

The true value of a chemical building block is realized in its application. This compound is a prime example of a scaffold that imparts desirable properties to a drug candidate.

Case Study: Sebetralstat (KVD900)

The most prominent application of this compound is in the synthesis of Sebetralstat , an orally bioavailable plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of Hereditary Angioedema (HAE) attacks.[4][5] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling.[6]

In the structure of Sebetralstat, the (3-fluoro-4-methoxypyridin-2-yl)methyl moiety serves as the P1 group, which interacts with the S1 pocket of the plasma kallikrein enzyme. The discovery and optimization of this specific fragment were crucial to achieving the desired potency, selectivity, and drug-like properties of Sebetralstat.[4]

Sources

- 1. 3-Fluoro-4-methoxy-2-pyridinemethanamine | C7H9FN2O | CID 84070696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kalvista.com [kalvista.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of (3-Fluoro-4-methoxypyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery, serving as a key building block for more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles, analysis of analogous structures, and predicted data to offer a robust characterization profile. Methodologies for data acquisition and interpretation are also discussed, providing a comprehensive resource for researchers working with this compound.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring a fluorine atom, a methoxy group, and an aminomethyl group, imparts a unique electronic and steric profile. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can influence solubility and act as a hydrogen bond acceptor, and the aminomethyl group provides a key reactive handle for further chemical modifications. This trifecta of functional groups makes it a valuable synthon for creating diverse chemical libraries.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development. It ensures the identity and purity of a compound, which is a critical prerequisite for reliable biological testing and meeting regulatory standards. This guide aims to provide a detailed predictive analysis of the NMR, IR, and MS spectra of this compound to aid researchers in its identification and utilization.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below, with a numbering scheme for the pyridine ring that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the aminomethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-5 | ~6.8 - 7.2 | Doublet | ³J(H5-H6) ≈ 5-7 Hz | Shielded by the electron-donating methoxy group at C-4. |

| H-6 | ~7.8 - 8.1 | Doublet of doublets | ³J(H6-H5) ≈ 5-7 Hz, ⁴J(H6-F) ≈ 2-4 Hz | Deshielded by the adjacent nitrogen and coupled to both H-5 and the fluorine at C-3. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| -CH₂- | ~3.7 - 3.9 | Singlet (or broad singlet) | - | Adjacent to the pyridine ring and the amino group. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | - | Chemical shift can be variable and the signal is often broad due to quadrupole moments and exchange with trace amounts of water. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the fluorine and oxygen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Rationale |

| C-2 | ~150 - 155 | ²J(C2-F) ≈ 15-25 Hz | Attached to the aminomethyl group and adjacent to the nitrogen and the fluorine-bearing carbon. |

| C-3 | ~140 - 145 | ¹J(C3-F) ≈ 230-260 Hz | Directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond coupling constant. |

| C-4 | ~155 - 160 | ²J(C4-F) ≈ 10-20 Hz | Attached to the electron-donating methoxy group and coupled to the fluorine. |

| C-5 | ~110 - 115 | ³J(C5-F) ≈ 2-5 Hz | Shielded by the methoxy group. |

| C-6 | ~145 - 150 | ⁴J(C6-F) ≈ 1-3 Hz | Deshielded by the adjacent nitrogen. |

| -OCH₃ | ~55 - 60 | - | Typical chemical shift for a methoxy carbon. |

| -CH₂- | ~40 - 45 | - | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.

-

Predicted Chemical Shift: A single signal is expected in the range of -120 to -140 ppm (relative to CFCl₃). The exact chemical shift will be dependent on the solvent and the electronic environment.

-

Multiplicity: This signal is expected to be a doublet of doublets due to coupling with H-6 (⁴J) and potentially a smaller coupling with H-5 (⁵J).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3500 | Medium, Broad | N-H stretching | Characteristic of the primary amine (-NH₂) group. Often appears as two bands. |

| 2850-3000 | Medium | C-H stretching | Aliphatic (-CH₂- and -OCH₃) and aromatic C-H stretches. |

| 1580-1620 | Strong | C=C and C=N stretching | Aromatic ring vibrations. |

| 1450-1500 | Medium-Strong | C-H bending | Asymmetric and symmetric bending of the -CH₂- and -OCH₃ groups. |

| 1200-1300 | Strong | C-O stretching | Asymmetric C-O-C stretch of the methoxy group. |

| 1000-1100 | Strong | C-F stretching | Characteristic absorption for the carbon-fluorine bond. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan before acquiring the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of this compound[1].

Table 4: Predicted m/z Values for Molecular Ions

| Adduct | m/z |

| [M+H]⁺ | 157.07717 |

| [M+Na]⁺ | 179.05911 |

| [M-H]⁻ | 155.06261 |

| [M]⁺ | 156.06934 |

Predicted Fragmentation Pathway:

In electron ionization (EI) mass spectrometry, the molecular ion is expected to undergo fragmentation. For primary amines, alpha-cleavage is a common fragmentation pathway.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization mode: Positive or negative

-

Mass range: m/z 50-500

-

Capillary voltage and other source parameters should be optimized for the specific instrument and compound.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in the public domain, the predictive analysis presented herein, based on fundamental spectroscopic principles and data from analogous structures, offers a reliable framework for the identification and characterization of this important chemical building block. The detailed methodologies for data acquisition serve as a practical guide for researchers. It is anticipated that this document will be a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating their work with this versatile compound.

References

Sources

Methodological & Application

Leveraging (3-Fluoro-4-methoxypyridin-2-yl)methanamine in Solid-Phase Synthesis for Accelerated Drug Discovery

An Application Note and Protocol Guide for Researchers

Abstract

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved therapeutic agents. Its unique electronic properties and ability to engage in key binding interactions make it a privileged structure in drug design.[1] The strategic introduction of fluorine and methoxy groups can further enhance molecular properties, influencing metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] This guide provides detailed protocols and expert insights for the application of (3-Fluoro-4-methoxypyridin-2-yl)methanamine, a versatile building block, in solid-phase synthesis (SPS). By immobilizing this key scaffold onto a solid support, researchers can rapidly generate libraries of novel compounds, significantly accelerating the structure-activity relationship (SAR) studies essential for modern drug development.[4][5]

Introduction: The Strategic Advantage of the Fluoro-Methoxypyridine Scaffold

Solid-phase synthesis (SPS) revolutionized peptide chemistry and has since become an indispensable tool in combinatorial chemistry for the high-throughput synthesis of small-molecule libraries.[6][7] The core principle involves covalently attaching a starting molecule to an insoluble resin support and performing sequential chemical reactions.[8] Excess reagents and byproducts are easily removed by simple filtration and washing, streamlining the purification process.[6][8]

This compound is a building block of significant interest for several reasons:

-

Privileged Core: The pyridine ring is a common motif in pharmacologically active compounds.[1]

-

Fluorine Substitution: The fluorine atom at the 3-position can modulate the pKa of the pyridine nitrogen and form critical hydrogen bonds or other non-covalent interactions with protein targets, often enhancing binding affinity and selectivity.[3]

-

Methoxy Group: The methoxy group at the 4-position can influence conformation and serve as a metabolic "soft spot" blocker, potentially improving the pharmacokinetic profile of the final compound.[4]

-

Reactive Handle: The primary aminomethyl group provides a robust and versatile point of attachment for immobilization onto a solid support or for further chemical elaboration.

This document provides a comprehensive guide for incorporating this valuable scaffold using standard solid-phase synthesis techniques.

Foundational Workflow: Immobilization and Elaboration

The overall strategy involves two key phases: the initial anchoring of the this compound building block to a suitable resin, followed by the systematic elaboration of the molecule with diverse chemical moieties.

Caption: General workflow for solid-phase synthesis using the target amine.

Detailed Protocols

Protocol 1: Immobilization of the Amine Scaffold onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is selected for its high acid lability, which allows for the cleavage of the final product under mild conditions that preserve most acid-sensitive functional groups.[9] The bulky trityl group also helps to minimize racemization if chiral centers are present.[10]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a fritted filter[8]

-

Shaker or bubbler (N₂ gas)

Procedure:

-

Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, 1.2 mmol) into the synthesis vessel. Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[6] Drain the solvent by vacuum or nitrogen pressure.[11]

-

Amine Solution Preparation: In a separate flask, dissolve this compound (1.5 eq., 1.8 mmol, 281 mg) and DIEA (5.0 eq., 6.0 mmol, 1.05 mL) in anhydrous DCM (10 mL).

-

Coupling: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The DIEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.[10]

-

Resin Capping: To block any remaining reactive chlorotrityl sites, add a solution of DCM/MeOH/DIEA (ratio 80:15:5, 10 mL) to the resin and agitate for 30 minutes.[10] This step is crucial to prevent the formation of side products in subsequent steps.

-

Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under a high vacuum.

-

(Optional) Loading Determination: The loading of the amine onto the resin can be determined by a gravimetric method or by cleaving a small sample and quantifying the product.

Protocol 2: On-Resin Elaboration via Amide Bond Formation

Rationale: This protocol describes a standard amide coupling, a cornerstone reaction for building molecular diversity. A carbodiimide or phosphonium/uronium salt (like HBTU) is used to activate the carboxylic acid for efficient coupling to the resin-bound amine.[9][12]

Materials:

-

Immobilized amine-resin from Protocol 1

-

Carboxylic acid of choice (R-COOH) (3.0 eq.)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.)

-

DIEA (6.0 eq.)

-

DMF, anhydrous

Procedure:

-

Resin Swelling: Swell the amine-resin (e.g., 500 mg) in anhydrous DMF (10 mL) for 30 minutes. Drain the solvent.

-

Activation Solution: In a separate flask, dissolve the carboxylic acid (3.0 eq.) and HBTU (2.9 eq.) in anhydrous DMF (5 mL). Add DIEA (6.0 eq.) and pre-activate for 5-10 minutes. The solution may change color.

-

Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.[12]

-

Monitoring (Optional): To check for reaction completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative test (beads remain yellow) indicates the absence of free primary/secondary amines and a complete reaction.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all excess reagents and byproducts.[12] Dry the resin under vacuum if it is the final product or proceed to the next step.

Caption: Workflow for a single amide coupling cycle on the solid support.

Protocol 3: Cleavage and Final Product Isolation

Rationale: A strong acid, Trifluoroacetic Acid (TFA), is used to cleave the bond between the synthesized molecule and the acid-labile trityl linker.[11] Scavengers are included in the cleavage cocktail to capture the highly reactive trityl cation and other potential side-products, protecting the final compound.[13]

Materials:

-

Final product-bound resin

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Ice-cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Preparation: Place the dry resin in the synthesis vessel or a suitable reaction vial.

-

Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 500 mg of resin). Agitate at room temperature for 1-2 hours.[12] The resin may change color, and the solution will contain the cleaved product.

-

Filtration: Filter the solution away from the resin beads into a clean centrifuge tube. Wash the resin beads with a small amount of additional TFA to ensure complete recovery of the product.[12]

-

Precipitation: Add the TFA solution dropwise into a larger centrifuge tube containing ice-cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate of the crude product should form.[14]

-

Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether.

-

Washing: Wash the pellet with more cold diethyl ether (2x) to remove residual TFA and scavengers.[14]

-

Drying: Dry the isolated white solid under a high vacuum. The crude product can then be analyzed and purified, typically by reverse-phase HPLC.[9][15]

Representative Data & Expected Outcomes

The following table provides typical parameters and expected results for the described protocols. Actual values will vary based on the specific reagents and reaction scales used.

| Parameter | Protocol 1: Immobilization | Protocol 2: Coupling | Protocol 3: Cleavage |

| Starting Resin | 2-CTC Resin (~1.2 mmol/g) | Amine-loaded resin | Final compound-resin |

| Key Reagents | Building Block Amine, DIEA | R-COOH, HBTU, DIEA | 95% TFA, H₂O, TIS |

| Solvent | DCM | DMF | N/A |

| Reaction Time | 2-4 hours | 2-4 hours | 1-2 hours |

| Expected Loading/Efficiency | 0.6 - 1.0 mmol/g | >95% (per step) | N/A |

| Expected Yield (Crude) | N/A | N/A | 70-95% |

| Primary Analysis | Gravimetric, Cleavage Test | Kaiser Test | LC-MS, HPLC |

Safety and Handling

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound & Analogs: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[16]

-

Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a potent hepatotoxin. Avoid inhalation and skin contact.

-

Reagents (DIEA, TFA, Piperidine): These are corrosive and volatile. Piperidine is often used for Fmoc-deprotection in peptide synthesis and has a strong, unpleasant odor.[8] Handle with extreme care. TFA can cause severe burns.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow chemicals to enter drains.[16]

References

- Google Patents. (Patent US9260474B2). Method for solid phase synthesis of liraglutide.

-

JoVE. (2017). Video: Solid Phase Synthesis. [Link]

-

Oxford Academic. Principles and Practice of Solid-Phase Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

- Google Patents. (Patent CN101407540A). Solid phase synthesis method of leuprorelin.

-

Chemistry Stack Exchange. (2019). Purification of Solid Phase Synthesized Peptide. [Link]

-

PubMed Central (PMC). (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

-

PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]

- Google Patents.

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

PubMed Central (PMC). (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. academic.oup.com [academic.oup.com]

- 12. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

- 13. chempep.com [chempep.com]

- 14. rsc.org [rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chemicalbook.com [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Alternative Synthetic Routes for (3-Fluoro-4-methoxypyridin-2-yl)methanamine

Welcome to the technical support guide for the synthesis of (3-Fluoro-4-methoxypyridin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. The following question-and-answer guide addresses common challenges and provides practical, field-tested solutions for the synthesis of this important building block.

Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate in pharmaceutical development, primarily proceeds through two alternative pathways starting from a common precursor, 3-fluoro-4-methoxypyridine. The choice between these routes often depends on available equipment, scale, and tolerance for specific reagents.

-

Route A: The Nitrile Reduction Pathway. This common route involves the synthesis of 3-Fluoro-4-methoxypyridine-2-carbonitrile, followed by its reduction to the target primary amine.

-

Route B: The Reductive Amination Pathway. This alternative involves the formation of 3-Fluoro-4-methoxypyridine-2-carboxaldehyde, which is then converted to the amine via reductive amination.

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Route A: The Nitrile Reduction Pathway

Q1: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is giving low yields and multiple side products. What is going wrong?

A: This is a very common issue. While LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines, its high reactivity can be a double-edged sword with electron-deficient and sterically hindered heterocyclic systems.[1][2]

Causality & Troubleshooting:

-

Over-reduction: The pyridine ring itself can be susceptible to reduction by LiAlH₄, leading to dihydropyridine or even piperidine byproducts, especially under harsh conditions (e.g., prolonged reaction times or high temperatures).[3]

-

Defluorination: The C-F bond on the pyridine ring can be labile under strongly reducing conditions, leading to the formation of the des-fluoro impurity. The strength of the C-F bond can be influenced by the electronic properties of the ring.[4]

-

Work-up Issues: The work-up for LiAlH₄ reactions is critical. The formation of aluminum salts can create gelatinous precipitates that trap the product, significantly reducing isolated yield. A carefully controlled Fieser work-up (sequential addition of water, then NaOH solution, then more water) is crucial to generate a granular, easily filterable solid.

-

Exothermic Reaction: LiAlH₄ reactions are highly exothermic and react violently with protic solvents like water or alcohols, generating flammable hydrogen gas.[1][2] This requires strict control over reagent addition and temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.

| Parameter | Recommendation | Rationale |

| Temperature | Start at 0°C, then allow to warm to RT | Minimizes side reactions and controls the exothermic nature of the reduction. |

| Solvent | Anhydrous THF or Diethyl Ether | LiAlH₄ reacts violently with protic solvents.[2] Ensure solvents are properly dried. |

| Equivalents | 1.5 - 2.0 eq. LiAlH₄ | Use a moderate excess to ensure complete conversion without promoting excessive side reactions. |

| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) | Prevents formation of emulsions and product-trapping gels, leading to easier isolation. |

digraph "LAH_Troubleshooting" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Start [label="Low Yield with LiAlH₄ Reduction?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Was reaction run at 0°C to RT?"]; Check_Solvent [label="Was anhydrous solvent used?"]; Check_Workup [label="Did a gelatinous precipitate form?"]; Check_SideProducts [label="Side products observed by LCMS/NMR?"]; High_Temp [label="High temp can cause\nring reduction/defluorination.\nMaintain low temperature.", fillcolor="#FBBC05"]; Wet_Solvent [label="LiAlH₄ is quenched by water.\nUse freshly dried solvents.", fillcolor="#FBBC05"]; Bad_Workup [label="Product trapped in Al salts.\nUse Fieser work-up protocol.", fillcolor="#FBBC05"]; Side_Products [label="Consider a milder reducing agent\n(e.g., Catalytic Hydrogenation).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Temp; Start -> Check_Solvent; Start -> Check_Workup; Start -> Check_SideProducts; Check_Temp -> High_Temp [label="No"]; Check_Solvent -> Wet_Solvent [label="No"]; Check_Workup -> Bad_Workup [label="Yes"]; Check_SideProducts -> Side_Products [label="Yes"];

}

Caption: Troubleshooting flowchart for LiAlH₄ nitrile reduction.

Q2: Catalytic hydrogenation of my nitrile is inefficient. How can I optimize it?

A: Catalytic hydrogenation is an excellent, scalable alternative to metal hydride reductions, often providing cleaner reactions and simpler work-ups.[5][6] However, success is highly dependent on catalyst choice, solvent, additives, and reaction conditions.

Causality & Troubleshooting:

-

Catalyst Poisoning: The pyridine nitrogen can act as a ligand and poison the surface of catalysts like Palladium (Pd) or Platinum (Pt).

-

Byproduct Formation: The intermediate imine can react with the product amine to form secondary and tertiary amine impurities.[6] This is a common issue in nitrile hydrogenations.

-

Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to slow or incomplete reactions.

Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Catalyst | Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co) | Generally more effective and less prone to poisoning for nitrogen heterocycles compared to Pd/C. |

| Solvent | Methanolic or Ethanolic Ammonia | The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine-amine condensation.[6] |

| Pressure | 50-100 psi H₂ | Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. |

| Temperature | 40-60 °C | Gentle heating can improve reaction kinetics without promoting significant side reactions. |

Route B: The Reductive Amination Pathway

Q3: What are the best practices for the one-pot reductive amination of 3-Fluoro-4-methoxypyridine-2-carboxaldehyde?

A: Reductive amination is a powerful method for amine synthesis that avoids the use of highly reactive metal hydrides.[7][8] The key is to use a reducing agent that is selective for the intermediate iminium ion in the presence of the starting aldehyde.

Causality & Troubleshooting:

-

Reducing Agent Choice: A common mistake is using a reagent like NaBH₄, which can readily reduce the starting aldehyde to an alcohol before it has a chance to form the imine. Milder, more selective reagents are required.

-

pH Control: Imine formation is pH-dependent. The reaction is often catalyzed by mild acid (like acetic acid), but strongly acidic conditions can protonate the amine source, rendering it non-nucleophilic.

-

Amine Source: For the synthesis of a primary amine, ammonium acetate or aqueous ammonia can be used as the nitrogen source.

Recommended Reagents & Conditions:

| Reagent | Solvent | Key Advantages |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild and highly selective for imines/iminium ions over aldehydes. Tolerates a wide range of functional groups.[7] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Also selective, but highly toxic (potential for HCN gas release in acidic conditions). STAB is a safer alternative.[8] |

General & Downstream Processing

Q4: I have successfully synthesized the amine, but now I need to protect it as a Boc-carbamate. What is the standard procedure?

A: The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide synthesis due to its ease of installation and cleavage under acidic conditions.[9][10]

Causality & Best Practices:

-

Reagent: The standard reagent for Boc protection is Di-tert-butyl dicarbonate (Boc₂O).[10]

-

Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction. In some cases, aqueous bases like NaHCO₃ can also be used in a biphasic system.[11]

-

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are typically used.

-

Troubleshooting: The primary amine is a good nucleophile, but the pyridine nitrogen can also be reactive. However, Boc₂O is generally highly selective for the more nucleophilic primary amine over the less nucleophilic pyridine nitrogen. If you observe low conversion, ensure your amine starting material is free of ammonium salts from the previous step and that you are using at least one equivalent of base.

Detailed Experimental Protocols

Protocol 1: Reduction of 3-Fluoro-4-methoxypyridine-2-carbonitrile via LiAlH₄

-

To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 mL per 1 g of nitrile) under a nitrogen atmosphere at 0 °C, add a solution of 3-Fluoro-4-methoxypyridine-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

Stir the resulting slurry vigorously for 1 hour at room temperature. The grey suspension should become a white, granular precipitate.

-

Filter the solids through a pad of Celite®, washing thoroughly with THF and Ethyl Acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or vacuum distillation.

Protocol 2: Reductive Amination of 3-Fluoro-4-methoxypyridine-2-carboxaldehyde

-

To a solution of 3-Fluoro-4-methoxypyridine-2-carboxaldehyde (1.0 eq.) in 1,2-Dichloroethane (DCE) (15 mL per 1 g of aldehyde), add ammonium acetate (5.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Note: The addition may be mildly exothermic.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LCMS or TLC for the disappearance of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

Protocol 3: Boc-Protection of this compound

-

Dissolve the crude this compound (1.0 eq.) in Dichloromethane (DCM) (10 mL per 1 g of amine).

-

Add Triethylamine (1.5 eq.) and stir for 5 minutes.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise at room temperature.[10]

-

Stir the reaction at room temperature for 2-6 hours until TLC analysis shows complete consumption of the starting amine.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Boc-protected amine can be purified by column chromatography on silica gel.

References

-

ResearchGate. Synthesis of 3 by reductive amination of 2-quinolinecarboxaldehyde with... Available from: [Link]

- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

National Institutes of Health. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Available from: [Link]

-

Pipzine Chemicals. 3-Fluoro-5-Methoxypyridine-4-carbaldehyde. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]

-

National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Wiley Online Library. Catalytic Reduction of Nitriles. Available from: [Link]

-

Fisher Scientific. Explore our new range of products for Reductive Amination. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ResearchGate. Methods for installing a nitrile group on a pyridine ring. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available from: [Link]

-

Springer. Future challenges and opportunities with fluorine in drugs? Available from: [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Isonexus. Nitrile Reduction. Available from: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

-

YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). Available from: [Link]

-

HETEROCYCLES. A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. Available from: [Link]

-

ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

-

ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

Validation & Comparative

Structure-activity relationship (SAR) studies of the (3-Fluoro-4-methoxypyridin-2-yl)methanamine scaffold

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug design. The (3-Fluoro-4-methoxypyridin-2-yl)methanamine scaffold has emerged as a privileged motif, particularly in the design of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, primarily through the lens of its successful application in the development of the oral plasma kallikrein (PKa) inhibitor, sebetralstat. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols to facilitate further research and development.

The Rise of a Privileged Scaffold: Key Attributes and Rationale

The this compound moiety serves as a critical P1 binding group in sebetralstat, a potent and selective inhibitor of plasma kallikrein, an enzyme implicated in hereditary angioedema (HAE)[1]. Its design addresses a common challenge in drug discovery: achieving a balance of high potency, selectivity, and favorable pharmacokinetic properties, particularly oral bioavailability.

The rationale behind the design of this scaffold is rooted in several key principles of medicinal chemistry:

-

Modulation of Basicity: The pyridine nitrogen provides a basic center that can engage in key interactions with the target protein. The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position finely tunes the pKa of the pyridine ring, optimizing its binding affinity while mitigating potential off-target effects associated with highly basic moieties.

-

Enhanced Selectivity: The unique electronic and steric profile of the substituted pyridine ring contributes to a highly specific interaction with the S1 pocket of plasma kallikrein, leading to excellent selectivity over other related serine proteases[2][3].

-

Improved Pharmacokinetics: The overall physicochemical properties of the scaffold, including its polarity and hydrogen bonding potential, are conducive to good oral absorption and metabolic stability, crucial attributes for a successful oral drug[1].

Structure-Activity Relationship (SAR) of the this compound Scaffold

The development of sebetralstat provides a compelling case study for the SAR of this scaffold. While extensive SAR studies on modifications of the this compound moiety itself are not publicly detailed, the exceptional potency and selectivity of sebetralstat underscore the importance of this specific arrangement.

Sebetralstat exhibits a Ki of 3.02 nM and an IC50 of 6.0 nM against isolated human plasma kallikrein[2]. Its selectivity is over 1500-fold against a panel of related serine proteases, a testament to the optimized interactions facilitated by the P1 scaffold[2].

To illustrate the broader SAR context of plasma kallikrein inhibitors, the following table summarizes the activity of sebetralstat and highlights the evolution from earlier, more basic P1 groups.

| Compound/Scaffold | P1 Group | Target | IC50 (nM) | Key Observations | Reference |

| Sebetralstat | This compound | Plasma Kallikrein | 6.0 | High potency, excellent selectivity, and oral bioavailability. The 3-fluoro and 4-methoxy groups are critical for optimizing binding and physicochemical properties. | [2] |

| Analog 7h | m-methoxy benzylamine | Plasma Kallikrein | 90 | Monosubstituted phenyl ring shows moderate potency. | [3] |

| Analog 7j | p-methyl benzylamine | Plasma Kallikrein | 88 | Demonstrates that substitution on the phenyl ring can influence potency. | [3] |

| Analog 7n | 2-fluoro-6-trifluoromethyl benzylamine | Plasma Kallikrein | 7.8 | Ortho-ortho disubstitution on the phenyl ring significantly improves potency. | [3][4] |

| Hit Compound 1 | Benzylamine | Plasma Kallikrein | 3700 | Initial hit with a moderately basic P1 group. | [2] |

This data clearly indicates that while a simple benzylamine can serve as a starting point, strategic substitution is crucial for achieving high potency. The evolution towards the this compound scaffold in sebetralstat represents a significant leap in optimizing these interactions.

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive perspective, it is essential to compare the this compound scaffold with other orally bioavailable plasma kallikrein inhibitors. Two notable examples are berotralstat and avoralstat (BCX4161) .

| Feature | This compound (in Sebetralstat) | Berotralstat Scaffold | Avoralstat (BCX4161) Scaffold |

| Core Structure | Pyrazole-carboxamide with a substituted pyridine P1 group. | Contains a central piperidine ring. | Utilizes a boronic acid warhead. |

| Mechanism of Inhibition | Competitive, reversible inhibitor.[2] | Potent and selective inhibitor.[5][6] | Covalent, reversible inhibitor. |

| Reported Efficacy | Rapid onset of action for on-demand treatment of HAE attacks.[7] | Prophylactic treatment to prevent HAE attacks.[6][8] | Investigated for HAE prophylaxis. |

| Key Advantages | High selectivity and optimized for oral bioavailability.[1] | Once-daily oral administration for prophylaxis.[6] | Covalent mechanism can lead to high potency. |

| Potential Considerations | Further SAR on the pyridine ring could yield additional insights. | Gastrointestinal adverse events have been reported.[6] | Boronic acids can have off-target reactivity and stability challenges. |

Berotralstat, with its distinct chemical scaffold, has demonstrated efficacy in reducing HAE attack rates with once-daily oral dosing, positioning it as a valuable prophylactic option[6][8]. Avoralstat, on the other hand, represents a different mechanistic class, employing a boronic acid to form a covalent but reversible bond with the catalytic serine of plasma kallikrein. While potent, the development of boronic acid-based inhibitors often requires careful optimization to manage potential off-target effects and ensure stability.

The this compound scaffold in sebetralstat offers a compelling balance of non-covalent, high-affinity binding, excellent selectivity, and rapid oral absorption, making it particularly well-suited for the on-demand treatment of acute HAE attacks.

Experimental Protocols

To facilitate further research into this promising scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound Hydrochloride (A Key Intermediate)

This protocol outlines a potential synthetic route to the key amine intermediate.

Caption: Synthetic scheme for this compound HCl.

Step 1: Synthesis of 2-Cyano-3-fluoro-4-methoxypyridine

-

To a solution of 2-chloro-3-fluoro-4-methoxypyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium cyanide (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyano-3-fluoro-4-methoxypyridine.

Step 2: Synthesis of this compound

-

In a high-pressure vessel, dissolve 2-cyano-3-fluoro-4-methoxypyridine (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Synthesis of this compound Hydrochloride

-

Dissolve the crude this compound in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

A precipitate will form. Stir the suspension for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Plasma Kallikrein Activity Assay (Chromogenic)

This protocol describes a general method for determining the inhibitory activity of compounds against plasma kallikrein.

Caption: Workflow for a chromogenic plasma kallikrein activity assay.

Materials:

-

Human plasma kallikrein

-

Chromogenic substrate (e.g., S-2302, H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of human plasma kallikrein in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of ≤1%.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add a solution of the test compound or vehicle control (for 100% activity).

-

Add the human plasma kallikrein solution to each well and incubate for 15 minutes at 37 °C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic assay) or incubate for a fixed period (e.g., 30 minutes) and then stop the reaction with acetic acid before reading the endpoint absorbance (endpoint assay).

-

-

Data Analysis:

-

Calculate the rate of reaction (for kinetic assays) or the final absorbance (for endpoint assays).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[9].

-

Conclusion

The this compound scaffold represents a significant advancement in the design of potent, selective, and orally bioavailable enzyme inhibitors. Its successful application in the plasma kallikrein inhibitor sebetralstat highlights the power of fine-tuning electronic and steric properties to achieve optimal drug-like characteristics. While alternative scaffolds like those found in berotralstat and avoralstat offer different approaches to plasma kallikrein inhibition, the this compound moiety provides a compelling non-covalent strategy with a favorable balance of properties. The provided experimental protocols are intended to empower researchers to further explore the potential of this valuable scaffold in the ongoing quest for novel and improved therapeutics.

References

-

Davie, R. L., et al. (2024). Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. Pharmaceuticals, 17(5), 569. [Link]

-

KalVista Pharmaceuticals. (2024). Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. [Link]

-

Davie, R. L., et al. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(20), 13629–13644. [Link]

-

Davie, R. L., et al. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(20), 13629–13644. [Link]

-

PubMed. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. [Link]

-

Gulalai, G., & Miraj, S. A. (2024). Novel drug approval by the FDA: Ekterly (Sebetralstat), oral plasma kallikrein inhibitor for treating acute attacks of hereditary angioedema. Annals of Medicine and Surgery, 86(11), 5621–5622. [Link]

-

Aygören-Pürsün, E., et al. (2021). An investigational oral plasma kallikrein inhibitor for on-demand treatment of hereditary angioedema: a two-part, randomised, double-blind, placebo-controlled, crossover phase 2 trial. The Lancet, 397(10271), 319-328. [Link]

-

Kenniston, J. A., et al. (2018). Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema. The New England Journal of Medicine, 379(4), 357–366. [Link]

-

KalVista Pharmaceuticals. (n.d.). The discovery of sebetralstat, an oral, small molecule plasma kallikrein inhibitor to treat attacks of hereditary angioedema. [Link]

-

Chen, S., et al. (2024). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry. [Link]

-

Wu, Y., et al. (2024). Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. Journal of Medicinal Chemistry. [Link]

-

Zuraw, B., et al. (2020). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry, 63(19), 10836–10852. [Link]

-

Papareddy, P., et al. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19), e1246. [Link]

-

Hicks, J. D., et al. (2024). Novel Plasma Kallikrein Inhibitors for Treating Multiple Diseases. ACS Publications. [Link]

-

U.S. Food and Drug Administration. (2020). Application Number: 214094Orig1s000 Product Quality Review(s). [Link]

-

Ito, R. K., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 587-592. [Link]

-

ResearchGate. (2022). (PDF) Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. [Link]

-

CoaChrom Diagnostica. (n.d.). Plasma Kallikrein-like activity. [Link]

-

Lumry, W. R., et al. (2024). Real-World Hereditary Angioedema Attack Rates Before and After Berotralstat Initiation Among Adolescents. Journal of Allergy and Clinical Immunology: In Practice. [Link]

-

Aygören-Pürsün, E., et al. (2018). Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema. The New England Journal of Medicine, 379(4), 357–366. [Link]

-

ResearchGate. (2022). (PDF) Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. [Link]

-

Ito, R. K., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate, S-2302. Clinical Chemistry, 27(4), 587-592. [Link]

-

Davis-Lorton, M., et al. (2024). Attack rate reductions following berotralstat initiation among US patients with hereditary angioedema in the real-world. Allergy, Asthma & Clinical Immunology, 20(1), 1-11. [Link]

- KalVista Pharmaceuticals Ltd. (2019). Solid forms of a plasma kallikrein inhibitor and salts thereof.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]

- 3. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Attack rate reductions following berotralstat initiation among US patients with hereditary angioedema in the real-world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IC50 Calculator | AAT Bioquest [aatbio.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.